molecular formula C17H16FN5O4 B12395082 N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine

N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine

Cat. No.: B12395082
M. Wt: 373.3 g/mol
InChI Key: HLJZTLWDAQVZBU-NEIGDEDZSA-N
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Description

N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications that enhance its biological activity and stability. This compound is primarily used in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and cardiovascular medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine typically involves multiple steps, starting from commercially available nucleosides. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Fluorination: The 2’-hydroxyl group is selectively fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Benzoylation: The N6 position of the adenine base is benzoylated using benzoyl chloride in the presence of a base like pyridine.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products:

Scientific Research Applications

N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine has several applications in scientific research:

Mechanism of Action

N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine exerts its effects primarily through its interaction with cellular enzymes and receptors. The compound is incorporated into DNA or RNA, leading to chain termination or mutations that inhibit cell proliferation. It also acts as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism, thereby increasing the levels of adenosine and its analogs, which can induce apoptosis in cancer cells .

Comparison with Similar Compounds

    Adenosine Phosphate: A naturally occurring nucleoside involved in energy transfer.

    Acadesine: An adenosine analog used as a cardioprotective agent.

    Clofarabine: A nucleoside analog used in the treatment of acute lymphoblastic leukemia.

    Fludarabine Phosphate: A chemotherapy agent used to treat hematological malignancies.

    Vidarabine: An antiviral drug used to treat herpes simplex virus infections.

Comparison: N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine is unique due to its fluorine substitution at the 2’ position and benzoyl group at the N6 position. These modifications enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit adenosine deaminase and induce apoptosis in cancer cells makes it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C17H16FN5O4

Molecular Weight

373.3 g/mol

IUPAC Name

N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13?,17-/m1/s1

InChI Key

HLJZTLWDAQVZBU-NEIGDEDZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H](C([C@H](O4)CO)O)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F

Origin of Product

United States

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